molecular formula C11H16ClNO2 B555768 Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride CAS No. 64665-60-7

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

Cat. No.: B555768
CAS No.: 64665-60-7
M. Wt: 229.7 g/mol
InChI Key: VUYGLGCVKCLWPY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride typically involves the reaction of benzoyl chloride with methyl 2-[(diphenylmethylene)amino]acetate using potassium tertiary butoxide in tetrahydrofuran (THF). This reaction yields methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride . Another method involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis protocols that ensure high yield and purity. The use of cost-effective reagents and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is employed in the production of various chemical products .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly valuable for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGLGCVKCLWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515325
Record name Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64665-60-7
Record name Phenylalanine, α-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64665-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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